N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their photophysical properties and are often used in the development of photoluminescent materials
Preparation Methods
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the functionalization of the benzothiadiazole core. One common method is the phosphorylation of 4-amino-2,1,3-benzothiadiazole, followed by coupling with a piperazine derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The amino group on the benzothiadiazole can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying biochemical pathways and developing diagnostic tools.
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, which can participate in charge transfer processes. This property is crucial for its photophysical behavior and its applications in optoelectronics . In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and enabling its use as a diagnostic tool or therapeutic agent.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazole derivatives, such as:
4-amino-2,1,3-benzothiadiazole: A precursor in the synthesis of more complex benzothiadiazole-based compounds.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Another benzothiadiazole derivative with distinct coordination properties.
Compared to these compounds, N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific functional groups and the resulting photophysical properties.
Properties
Molecular Formula |
C19H20N6O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O2S/c26-17(21-15-7-4-8-16-18(15)23-28-22-16)13-20-19(27)25-11-9-24(10-12-25)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,27)(H,21,26) |
InChI Key |
LNKAPOGCDLAEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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